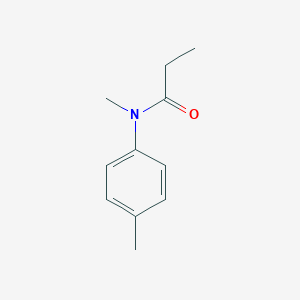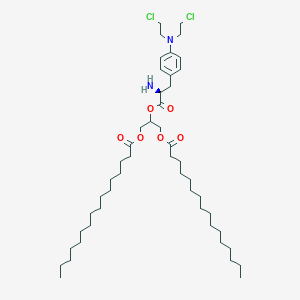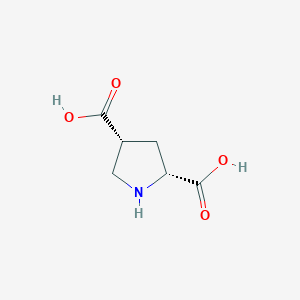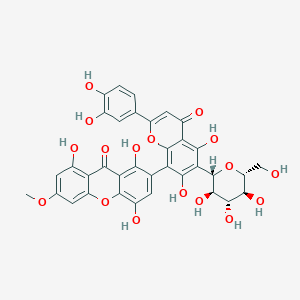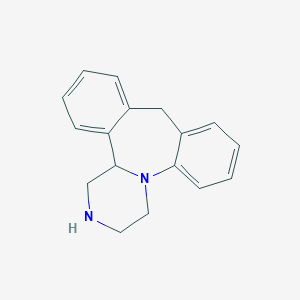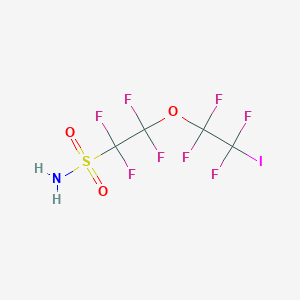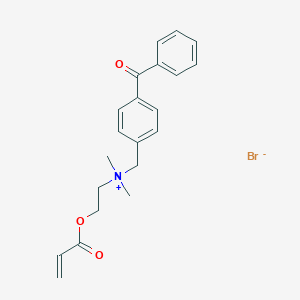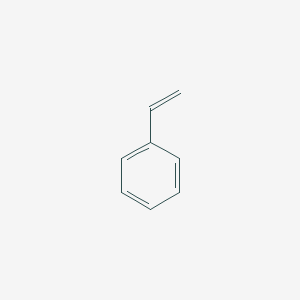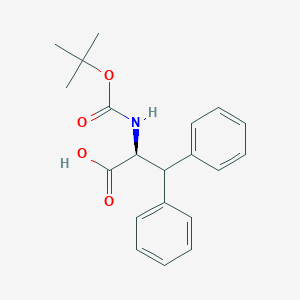
1-氨基甲酰基吡咯烷-2-羧酸
描述
1-Carbamoylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains both carboxylic acid and carbamoyl functional groups attached to the pyrrolidine ring. This compound is of interest due to its potential use in the synthesis of peptides and as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides was achieved through an acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol under mild conditions, yielding good to high product yields . Although this method does not directly describe the synthesis of 1-carbamoylpyrrolidine-2-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring which can impart rigidity to the molecule. In a related study, derivatives of 2-aminocyclobutane-1-carboxylic acid were synthesized, and their structure was analyzed using NMR and DFT calculations. The study found that strong intramolecular hydrogen bonds can lead to the formation of rigid cis-fused octane structural units . This information suggests that 1-carbamoylpyrrolidine-2-carboxylic acid could also exhibit structural rigidity due to similar intramolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives often involves the functional groups attached to the ring. For example, the derivatization of carboxylic acids for detection in high-performance liquid chromatography (HPLC) was demonstrated using 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as reagents . This indicates that the carboxylic acid group in 1-carbamoylpyrrolidine-2-carboxylic acid could potentially undergo similar derivatization reactions, which could be useful in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-carbamoylpyrrolidine-2-carboxylic acid would be influenced by its functional groups. The presence of both a carboxylic acid and a carbamoyl group suggests that the compound would exhibit both acidic and amide-like properties. It is likely to be soluble in polar solvents and could form hydrogen bonds, affecting its boiling and melting points. The exact properties would need to be determined experimentally, as the provided papers do not directly report on this compound .
科学研究应用
抗菌剂中的对映选择性合成
1-氨基甲酰基吡咯烷-2-羧酸用于抗菌剂中对映体的不对称合成。例如,它是喹诺酮羧酸类抗菌剂合成中的关键组分。此类化合物的 S-(+) 对映体与外消旋混合物相比,对细菌表现出明显更好的体内活性 (Rosen et al., 1988).
有机合成中的生物转化
该化合物在有机合成的生物转化过程中发挥作用。涉及 1-氨基甲酰基吡咯烷-2-羧酸的吡咯烷-2,5-二羧酰胺的酰胺酶催化水解对于产生高产率和优异的对映选择性特定羧酸至关重要,这对于合成氮杂核苷类似物和类药物化合物很有价值 (Chen et al., 2012).
抗菌合成
该化合物用于微波辅助合成具有抗菌活性的新型吡咯烷衍生物。例如,衍生物 1-乙酰基-2-苄基吡咯烷-2-羧酸已被确定为一种有效的抗菌剂 (Sreekanth & Jha, 2020).
GABA 摄取抑制剂
在神经化学领域,与 1-氨基甲酰基吡咯烷-2-羧酸密切相关的 4-羟基吡咯烷-2-羧酸的衍生物已被合成并评估为 GABA 转运蛋白 GAT-1 和 GAT-3 的潜在抑制剂,这在神经传递中至关重要 (Zhao et al., 2005).
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-carbamoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



